molecular formula C13H15Cl3NO4P B15043711 Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate

Cat. No.: B15043711
M. Wt: 386.6 g/mol
InChI Key: LLQXZNLVEOVESN-UHFFFAOYSA-N
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Description

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate is a chemical compound with the molecular formula C13H15Cl3NO4P It is known for its unique structure, which includes a phosphonate group, a dichlorovinyl group, and a chlorobenzoyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable dichlorovinyl precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorovinyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonate oxides or reduction to form phosphonates with different oxidation states.

    Coupling Reactions: It can be involved in cross-coupling reactions with aryl halides to form new carbon-phosphorus bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can yield aryl phosphonates, while nucleophilic substitution can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological pathways.

    Material Science: It can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.

    Agricultural Chemistry: The compound may have applications in the synthesis of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The dichlorovinyl and chlorobenzoyl groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
  • Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
  • Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate

Uniqueness

Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15Cl3NO4P

Molecular Weight

386.6 g/mol

IUPAC Name

4-chloro-N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide

InChI

InChI=1S/C13H15Cl3NO4P/c1-3-20-22(19,21-4-2)13(11(15)16)17-12(18)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3,(H,17,18)

InChI Key

LLQXZNLVEOVESN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

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